Comprehensive Spectroscopic Profiling of 1-Methyl-1H-pyrazol-5-amine Hydrochloride: A Technical Guide for Drug Development
Comprehensive Spectroscopic Profiling of 1-Methyl-1H-pyrazol-5-amine Hydrochloride: A Technical Guide for Drug Development
Executive Summary
1-Methyl-1H-pyrazol-5-amine (CAS: 1192-21-8) and its hydrochloride salt are indispensable building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, agricultural agents, and complex pyrazolo-fused heterocycles[1]. For researchers and drug development professionals, the accurate spectroscopic characterization of this scaffold is critical. Misinterpretation of its highly polarized π -system can lead to erroneous structural assignments and flawed downstream syntheses.
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, MS) of 1-methyl-1H-pyrazol-5-amine, emphasizing the mechanistic causality behind its unique chemical shifts and detailing self-validating experimental protocols for its hydrochloride salt form.
Electronic Architecture & Mechanistic Causality
To interpret the spectroscopic data of 1-methyl-1H-pyrazol-5-amine, one must first understand the electronic causality governing the pyrazole core. Pyrazole is inherently a π -excessive heteroaromatic ring. The introduction of an electron-donating amino ( −NH2 ) group at the C-5 position induces a profound positive mesomeric (+M) effect[2].
This +M effect actively pumps electron density into the ring, localizing heavily at the C-4 position. Consequently, the C-4 carbon and its attached proton become highly shielded. However, when the free base is converted to the hydrochloride salt , the protonation of the amine (forming −NH3+ ) or the pyrazole nitrogen fundamentally disrupts this +M effect. The substituent transitions from an electron donor to a strong electron-withdrawing group via the inductive (-I) effect, causing a diagnostic downfield deshielding across the ring[1].
Diagram 1: Mechanistic causality of protonation on the electron density and NMR shielding of the pyrazole core.
Quantitative Spectroscopic Profiles
The following tables summarize the empirical spectroscopic data for the 1-methyl-1H-pyrazol-5-amine free base, serving as the baseline for structural validation, alongside the expected diagnostic shifts upon hydrochloride salt formation[3].
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )
| Proton Assignment | Free Base Shift ( δ , ppm) | Multiplicity & Coupling | Causality & HCl Salt Shift Dynamics |
| H-3 | 7.60 | d, J = 2.0 Hz | Resides adjacent to the sp2 nitrogen. Shifts slightly downfield in the HCl salt due to global ring deshielding. |
| H-4 | 5.15 | d, J = 2.0 Hz | Diagnostic Peak: Highly shielded by the +M effect of the −NH2 group. In the HCl salt, expect a significant downfield shift ( Δδ ~0.5–1.0 ppm) as the +M effect is neutralized. |
| −NH2 | 3.85 | br s (Exchangeable) | Broad due to quadrupolar relaxation of nitrogen. In the HCl salt, this becomes a highly deshielded −NH3+ broad signal ( δ > 8.0 ppm). |
| N−CH3 | 3.50 | s | Sharp singlet. Shifts slightly downfield upon protonation of the adjacent amine/ring system. |
Table 2: 13 C NMR Data (126 MHz, DMSO- d6 )
| Carbon Assignment | Free Base Shift ( δ , ppm) | Type | Electronic Justification |
| C-5 | 145.6 | Quaternary ( Cq ) | Deshielded due to the electronegativity of the directly attached amine nitrogen. |
| C-3 | 138.5 | Methine ( CH ) | Standard heteroaromatic shift, influenced by the adjacent imine-like nitrogen. |
| C-4 | 90.8 | Methine ( CH ) | Diagnostic Peak: Extreme shielding caused by localized electron density from the π -excessive ring and +M effect[2][3]. |
| N−CH3 | 34.0 | Methyl ( CH3 ) | Typical shift for an N-methyl group on a pyrazole ring. |
Table 3: FT-IR and Mass Spectrometry Data
| Modality | Key Signals / Values | Structural Significance |
| FT-IR (ATR) | ν (N-H): 3339 cm −1 (Free base) | Sharp doublet for primary amine. In the HCl salt, this is replaced by a broad, intense band from 2500–3000 cm −1 characteristic of −NH3+ stretching[1]. |
| FT-IR (ATR) | ν (C=N, C=C): ~1550–1600 cm −1 | Pyrazole ring breathing and stretching modes. |
| ESI-HRMS | m/z 97.0640 [M+H] + | Confirms the exact mass of the free base cation ( C4H8N3+ ). The HCl salt will yield the identical cation mass in positive ion mode[3]. |
Analytical Workflows & Self-Validating Protocols
To ensure scientific integrity and trustworthiness (E-E-A-T), analytical protocols must be self-validating. The workflow below outlines the rigorous methodology required to characterize the hydrochloride salt without ambiguity.
Diagram 2: Self-validating multi-modal analytical workflow for hydrochloride salt characterization.
Protocol 1: Self-Validating NMR Spectroscopy (with D2O Exchange)
Causality: The hydrochloride salt exhibits poor solubility in CDCl3 ; therefore, DMSO- d6 is the solvent of choice. Because trace water in DMSO can obscure the ammonium ( −NH3+ ) signal, a D2O exchange is mandatory to definitively assign exchangeable protons.
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Sample Preparation: Dissolve 15–20 mg of 1-methyl-1H-pyrazol-5-amine hydrochloride in 0.6 mL of anhydrous DMSO- d6 .
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Baseline Acquisition: Acquire standard 1 H (400 MHz) and 13 C (126 MHz) spectra. Note the broad downfield signal representing the −NH3+ protons.
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D2O Exchange (Validation Step): Add 2 drops of Deuterium Oxide ( D2O ) directly to the NMR tube. Invert the tube 5 times to mix.
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Re-acquisition: Re-run the 1 H NMR. The broad −NH3+ signal will collapse and disappear due to rapid deuterium exchange, unequivocally validating its assignment and distinguishing it from the pyrazole H-3/H-4 protons[3].
Protocol 2: Solid-State FT-IR (ATR) Analysis
Causality: Analyzing the salt in the solid state prevents solvent-induced shifts in hydrogen bonding, providing a true representation of the crystal lattice forces.
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Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is clean. Collect a background spectrum.
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Place 2–3 mg of the solid hydrochloride salt directly onto the crystal.
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Apply the pressure anvil to ensure intimate contact between the crystal and the sample.
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Acquire 32 scans from 4000 to 400 cm −1 . Look for the diagnostic broad −NH3+ stretch (2500–3000 cm −1 ) to confirm the salt form, differentiating it from the sharp 3339 cm −1 doublet of the free base[1].
Protocol 3: ESI-HRMS Validation
Causality: High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) is required to confirm the exact elemental composition, ruling out isobaric impurities.
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Prepare a 1 μ g/mL solution of the salt in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
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Inject into the ESI source operating in positive ion mode.
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Extract the exact mass for the [M+H]+ ion. The theoretical exact mass for C4H8N3+ is 97.0640 Da. An error margin of < 5 ppm validates the molecular formula[3].
Conclusion & Future Perspectives
The spectroscopic fingerprint of 1-methyl-1H-pyrazol-5-amine is defined by the intense electron-donating capability of its amino group, resulting in an exceptionally shielded C-4 position ( δ 90.8 ppm in 13 C NMR). The transition to the hydrochloride salt neutralizes this effect, providing a reliable diagnostic shift for researchers monitoring protonation states or reaction progress. By employing the self-validating protocols outlined in this guide—specifically D2O exchange NMR and solid-state ATR-IR—drug development professionals can ensure absolute structural confidence when utilizing this critical heterocyclic scaffold.
References
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Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles Academia.edu / J. Org. Chem. Discusses the pKa, protonation dynamics, and IR stretching frequencies of 1-methyl-1H-pyrazol-5-amine and its hydrochloride salts. URL:[Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI MDPI Molbank. Provides comprehensive 1D and 2D NMR assignments demonstrating the high electron density and shielding effects at the C-4 position of 5-aminopyrazoles. URL:[Link]
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Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions DSpace@MIT. Highlights the use of 1-methyl-1H-pyrazol-5-amine derivatives in advanced cross-coupling methodologies and structural characterization. URL:[Link]
